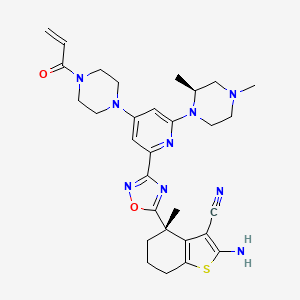

BI-0474

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H37N9O2S |

|---|---|

分子量 |

587.7 g/mol |

IUPAC名 |

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1 |

InChIキー |

CKAMBYUZKWQCKJ-ADSBAMQRSA-N |

異性体SMILES |

C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

正規SMILES |

CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of BI-0474: A Covalent Inhibitor of KRAS G12C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-0474 is a potent and selective irreversible covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, binding kinetics, and its impact on downstream cellular signaling pathways. Quantitative biochemical and cellular activity data are presented, along with insights into its in vivo efficacy. Methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Introduction to KRAS and the G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] In its normal state, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[3] This process is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), and GTPase-activating proteins (GAPs).[1] Activating mutations in the KRAS gene are among the most frequent oncogenic events in human cancers.[1]

The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic alteration that impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active state.[2][3] This results in the persistent activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives uncontrolled cell proliferation and tumor growth.[1][4] The cysteine residue introduced by the G12C mutation provides a unique therapeutic window for the development of covalent inhibitors.[1]

This compound: A Structure-Guided Approach to KRAS G12C Inhibition

This compound was discovered by Boehringer Ingelheim in collaboration with the Fesik lab at Vanderbilt University through a structure-based design approach.[1] The development process began with an NMR-based fragment screen to identify small molecules that bind reversibly to the Switch II pocket of KRAS.[1][2] This initial reversible binding was then optimized, and a Michael acceptor-containing "warhead" was introduced to enable covalent modification of the cysteine residue at position 12 of the KRAS G12C mutant.[2][5] This dual mechanism of reversible binding followed by irreversible covalent bonding contributes to the high potency and selectivity of this compound.[6]

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of KRAS G12C.[1][7] Its mechanism of action can be dissected into the following key steps:

-

Non-covalent Binding: this compound initially binds non-covalently to the Switch II pocket of GDP-bound KRAS G12C.[5][8] This pocket is accessible in the inactive state of the protein.

-

Covalent Bond Formation: Following initial binding, the electrophilic warhead of this compound forms an irreversible covalent bond with the thiol group of the Cys12 residue.[2] This covalent modification locks KRAS G12C in an inactive conformation.[3]

-

Inhibition of Nucleotide Exchange: By trapping KRAS G12C in the GDP-bound state, this compound prevents the interaction with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP.[3][9]

-

Suppression of Downstream Signaling: The inability of KRAS G12C to switch to its active GTP-bound state leads to the suppression of downstream signaling pathways, including the MAPK pathway, as evidenced by a reduction in the phosphorylation of ERK (pERK).[1]

This targeted inhibition of the mutant KRAS protein leads to the induction of apoptosis and a potent anti-proliferative effect in KRAS G12C-mutant cancer cells.[1][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound

| Assay | Target | IC50 (nM) | Notes |

| KRAS G12C::SOS1 AlphaScreen | Human KRAS G12C | 7.0 | Measures the inhibition of the protein-protein interaction between KRAS G12C and SOS1.[7][9][10] |

| KRAS G12D::SOS1 AlphaScreen | Human KRAS G12D | 4,200 | Demonstrates high selectivity for the G12C mutant over the G12D mutant.[1][7] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Mutation | EC50 (nM) | Notes |

| NCI-H358 | G12C | 26 | A non-small cell lung cancer cell line. Demonstrates potent anti-proliferative activity.[1][7][10] |

| GP2D | G12D | 4,500 | A cell line with the KRAS G12D mutation. Shows significantly lower activity, highlighting selectivity.[1][7] |

Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) | Notes |

| 40 | 68% | Daily intraperitoneal administration. Showed significant anti-tumor efficacy.[1][5] |

| 80 | 98% | Daily intraperitoneal administration. Demonstrated a dose-dependent increase in tumor growth inhibition, though some body weight loss was observed at both doses.[5] |

Experimental Protocols

Detailed experimental protocols for the key assays are referenced in the primary literature. Below is a summary of the methodologies.

KRAS::SOS1 AlphaScreen Assay

This assay is designed to measure the protein-protein interaction between KRAS and SOS1 and the ability of an inhibitor to disrupt this interaction.

-

Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay that measures the interaction of two molecules. Donor and acceptor beads are coated with streptavidin and an antibody, respectively. Biotinylated KRAS binds to the donor beads, and tagged SOS1 binds to the acceptor beads. When KRAS and SOS1 interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor that disrupts the KRAS-SOS1 interaction will prevent this signal.

-

General Protocol Outline:

-

Recombinant biotinylated KRAS (G12C or G12D) and GST-tagged SOS1 are incubated together in an assay buffer.

-

Serial dilutions of this compound or a control compound are added to the protein mixture.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added.

-

The mixture is incubated to allow for binding and interaction.

-

The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.

-

IC50 values are calculated from the dose-response curves.

-

-

Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the supplementary information of the primary publication.[7]

Cell Proliferation Assay (NCI-H358 and GP2D)

This assay measures the effect of this compound on the proliferation of cancer cell lines with different KRAS mutations.

-

Principle: The assay quantifies the number of viable cells after a defined period of treatment with the compound. This is often done using reagents that are converted into a fluorescent or colored product by metabolically active cells.

-

General Protocol Outline:

-

NCI-H358 (KRAS G12C) or GP2D (KRAS G12D) cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 days).[10]

-

A viability reagent (e.g., CellTiter-Glo® or resazurin) is added to the wells.

-

The luminescence or fluorescence is measured using a plate reader.

-

EC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

-

-

Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the primary publication.[7]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (NCI-H358) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

General Protocol Outline:

-

NCI-H358 cells are subcutaneously injected into nude mice.[10]

-

When tumors reach a specified size, the mice are randomized into treatment and vehicle control groups.

-

This compound is administered intraperitoneally (i.p.) at various doses (e.g., 40 mg/kg) on a defined schedule.[10]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., pERK levels).[1]

-

Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

-

Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the primary publication.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of KRAS G12C Inhibition by this compound

Caption: Signaling pathway of KRAS G12C and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. tandfonline.com [tandfonline.com]

- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 7. opnme.com [opnme.com]

- 8. Frontiers | Mediating kinase activity in Ras-mutant cancer: potential for an individualised approach? [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

BI-0474: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of BI-0474, a potent and selective irreversible covalent inhibitor of KRAS G12C. This compound serves as a significant tool compound and a foundational element in the development of next-generation KRAS inhibitors. While it did not proceed to clinical trials due to a lack of oral bioavailability, the insights gained from its development have been instrumental in advancing the field.[1][2] An orally bioavailable analogue from the same series, BI 1823911, has since entered clinical development.[1][2]

Core Discovery and Mechanism of Action

This compound was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University.[3] The discovery process utilized an innovative NMR-based fragment screening approach.[3][4] This method focused on identifying small molecules that could reversibly bind to the switch II pocket of the KRAS protein.[4][5] Through structure-based design and optimization of a fragment hit, a potent non-covalent binder was developed.[3][6] Subsequently, a covalent "warhead" (an acrylamide group) was attached to this scaffold, leading to the creation of this compound, an irreversible covalent inhibitor.[4][7]

This compound specifically targets the cysteine residue of the G12C mutant KRAS protein.[5] This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[5] By forming a covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAF-MEK-ERK (MAPK) pathway.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical activity, cellular potency, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line / Assay Conditions |

| KRAS G12C::SOS1 PPI IC50 | 7.0 nM | Biochemical AlphaScreen assay measuring the protein-protein interaction between GDP-KRAS and SOS1.[8][9] |

| KRAS G12D::SOS1 PPI IC50 | 4,200 nM | Biochemical AlphaScreen assay, demonstrating selectivity for the G12C mutant.[3] |

| NCI-H358 Proliferation EC50 | 26 nM | Cell-based assay measuring the anti-proliferative effect on the KRAS G12C mutant human NSCLC cell line.[3][6] |

| GP2D Proliferation EC50 | 4,500 nM | Cell-based assay on a KRAS G12D mutant cell line, further confirming selectivity.[3] |

Table 2: In Vitro Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value |

| logD @ pH 7.4 | 3.2 |

| Aqueous Solubility @ pH 7 | 99 µg/mL |

| Caco-2 Permeability (A-B) @ pH 7.4 | 0.8 x 10⁻⁶ cm/s |

| Caco-2 Efflux Ratio | 45 |

| MDCK Permeability (A-B) @ 1µM | 0.4 x 10⁻⁶ cm/s |

| MDCK Efflux Ratio | 72 |

| Plasma Protein Binding (Human) | 96.7% |

| Plasma Protein Binding (Mouse) | >98% |

| Plasma Protein Binding (Rat) | 98.3% |

| CYP3A4 IC50 | 15 µM |

| CYP2D6 IC50 | 21 µM |

Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

| Dosing Regimen | Tumor Growth Inhibition (TGI) |

| 40 mg/kg, i.p., once weekly | 68% |

| 40 mg/kg, i.p., twice weekly on consecutive days | 98% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the formation of a substituted nitrile, which is then converted to an amidoxime by reaction with hydroxylamine. This intermediate is coupled with an enantiopure acid, followed by ring closure to form the oxadiazole core. Finally, deprotection and amidation with acryloyl chloride yield the final product, this compound.[8]

KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay

This biochemical assay is designed to measure the inhibitory activity of compounds on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1. The assay utilizes AlphaScreen technology, a bead-based immunoassay. Biotinylated KRAS G12C bound to GDP is incubated with a GST-tagged SOS1 catalytic domain in the presence of the test compound. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are then added. In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the beads into proximity, generating a chemiluminescent signal upon laser excitation. The IC50 value is determined by measuring the concentration-dependent decrease in this signal.

Cell Proliferation Assay (NCI-H358)

The anti-proliferative activity of this compound was assessed using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.

-

Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: The cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescent signal is read on a plate reader, and the data is normalized to the vehicle control. The EC50 value is calculated by fitting the data to a four-parameter logistic curve.

NCI-H358 Xenograft Model

In vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using NCI-H358 cells.

-

Animal Model: Female athymic nude mice are used for this study.

-

Cell Implantation: A suspension of NCI-H358 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker analysis, such as measuring the levels of pERK to assess the inhibition of the MAPK pathway.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and development.

Caption: KRAS G12C Signaling Pathway and Mechanism of Action of this compound.

Caption: Discovery and Preclinical Development Workflow of this compound.

References

- 1. opnme.com [opnme.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. opnme.com [opnme.com]

- 4. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting ST8SIA6-AS1 counteracts KRASG12C inhibitor resistance through abolishing the reciprocal activation of PLK1/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

BI-0474: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0474 is a potent, irreversible covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1][2] Developed through a fragment-based screening approach, this compound demonstrates high cellular activity and in vivo efficacy in preclinical models.[1] This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Target Selectivity and Potency

This compound was designed to specifically target the cysteine residue at position 12 of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[3] This covalent interaction prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, that are crucial for cell growth and survival.[1][4]

On-Target Potency

The potency of this compound against its primary target, KRAS G12C, has been quantified through various biochemical and cellular assays. A key measure of its efficacy is the half-maximal inhibitory concentration (IC50) in a protein-protein interaction assay, which demonstrates its ability to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.[5][6]

| Assay | Parameter | Value | Reference |

| GDP-KRAS G12C::SOS1 Protein-Protein Interaction | IC50 | 7.0 nM | [5][6] |

| NCI-H358 Cell Proliferation (KRAS G12C) | EC50 | 26 nM | [7] |

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. This compound exhibits significant selectivity for KRAS G12C over the KRAS G12D mutant, as demonstrated in both biochemical and cellular proliferation assays.[1][7]

| Assay | Target | Parameter | Value | Reference |

| KRAS::SOS1 AlphaScreen | KRAS G12C | IC50 | 4.2 nM | [1][7] |

| KRAS G12D | IC50 | 18,000 nM | [1][7] | |

| Cell Proliferation | NCI-H358 (KRAS G12C) | EC50 | 26 nM | [1][7] |

| GP2D (KRAS G12D) | EC50 | 4,500 nM | [1][7] |

Off-Target Effects

To assess the broader selectivity of this compound, it was screened against a panel of 44 targets in the SafetyScreen44™ panel at a high concentration of 10 µM. This screen identified a limited number of off-target interactions, providing insight into potential secondary pharmacology.

SafetyScreen44™ Panel Results

At a concentration of 10 µM, this compound showed interaction with 9 out of the 44 targets in the panel. The identified off-targets include a range of receptors and enzymes.

| Off-Target Hit |

| M3/H |

| ALPHA1AH |

| COX-2 |

| Ca+ |

| MU/H |

| M2/H |

| COX-1 |

| DATRANS |

| 5HT2B |

Note: The quantitative binding affinities or inhibitory concentrations for these off-targets are not publicly available.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by this compound.

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Mass Spectrometry-Based Target Occupancy

Mass spectrometry (MS) is employed to directly quantify the extent of covalent modification of KRAS G12C by this compound in preclinical models.

Caption: Workflow for MS-based target occupancy measurement.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for the characterization of covalent KRAS G12C inhibitors.

KRAS G12C::SOS1 Protein-Protein Interaction AlphaScreen Assay

This assay quantifies the ability of this compound to inhibit the interaction between KRAS G12C and SOS1.

-

Reagents and Materials:

-

His-tagged KRAS G12C (GDP-loaded)

-

GST-tagged SOS1

-

AlphaLISA® Glutathione Acceptor beads

-

AlphaScreen® Nickel Chelate Donor beads

-

GTPγS

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 0.1% BSA)

-

384-well white microplates

-

-

Procedure:

-

Prepare a solution of His-KRAS G12C and GST-SOS1 in assay buffer.

-

Add GTPγS to initiate nucleotide exchange and subsequent KRAS-SOS1 interaction.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the KRAS G12C/SOS1/GTPγS mixture to the wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add a mixture of AlphaLISA® Glutathione Acceptor beads and AlphaScreen® Nickel Chelate Donor beads in the dark.

-

Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

-

NCI-H358 Cell Proliferation Assay

This assay measures the effect of this compound on the growth of KRAS G12C-mutant cancer cells.

-

Reagents and Materials:

-

NCI-H358 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed NCI-H358 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values from the resulting dose-response curves.

-

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with KRAS G12C in intact cells.

-

Reagents and Materials:

-

NCI-H358 cells

-

Complete growth medium

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blot or ELISA reagents for KRAS detection

-

-

Procedure:

-

Culture NCI-H358 cells to approximately 80% confluency.

-

Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.

-

Lyse the cells by repeated freeze-thaw cycles.

-

Centrifuge at high speed to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble KRAS G12C in each sample by Western blot or ELISA.

-

Plot the percentage of soluble KRAS G12C against temperature to generate melting curves and determine the thermal shift.

-

Mass Spectrometry-Based Target Occupancy

This method provides a direct measurement of the covalent modification of KRAS G12C by this compound in vivo.

-

Reagents and Materials:

-

Tumor tissue from xenograft models treated with this compound or vehicle.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Dithiothreitol (DTT) and iodoacetamide (IAA).

-

Trypsin.

-

LC-MS/MS system.

-

-

Procedure:

-

Excise and homogenize tumor tissue in lysis buffer.

-

Quantify the protein concentration.

-

Reduce and alkylate the protein lysate with DTT and IAA, respectively.

-

Perform in-solution digestion of the proteins with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify and quantify the peak areas of the tryptic peptide containing cysteine 12 in both its unmodified (IAA-adducted) and this compound-modified forms.

-

Calculate the percent target occupancy as: (Area of modified peptide) / (Area of modified peptide + Area of unmodified peptide) * 100.

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. The data presented in this guide demonstrate its strong on-target activity and provide a preliminary assessment of its off-target profile. The detailed experimental protocols offer a framework for the further investigation and characterization of this and similar molecules in drug discovery and development programs. Understanding the nuances of target selectivity and potential off-target effects is paramount for the successful clinical translation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. benchchem.com [benchchem.com]

The Structural Basis of BI-0474 Binding to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical basis of BI-0474's interaction with the KRAS G12C oncoprotein. This compound is a potent, irreversible covalent inhibitor that locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] This document details the binding kinetics, structural interactions, and the experimental methodologies employed in its characterization.

Quantitative Binding and Activity Data

This compound demonstrates high potency and selectivity for KRAS G12C. The following tables summarize key quantitative parameters for its interaction with the KRAS G12C protein and its activity in cellular models.

| Parameter | Value | Assay Type | Target/Cell Line |

| IC_50_ | 7.0 nM | KRAS G12C::SOS1 Protein-Protein Interaction | Biochemical |

| EC_50_ | 26 nM | Anti-proliferative Activity | NCI-H358 (KRAS G12C mutant) |

| IC_50_ | 4,200 nM | KRAS G12D::SOS1 Protein-Protein Interaction | Biochemical |

| EC_50_ | 4,500 nM | Anti-proliferative Activity | GP2D (KRAS G12D mutant) |

Table 1: Biochemical and Cellular Activity of this compound.[3]

| Parameter | Value |

| Molecular Weight | 587.8 g/mol |

| logD @ pH 7.4 | 3.2 |

| Aqueous Solubility @ pH 7.0 | 99 µg/mL |

| Caco-2 Permeability (A-B) @ pH 7.4 | 0.8 x 10^-6^ cm/s |

| Caco-2 Efflux Ratio | 45 |

Table 2: Physicochemical Properties of this compound.

Structural Insights into the this compound:KRAS G12C Complex

The crystal structure of this compound in complex with KRAS G12C (PDB ID: 8AFB) reveals the inhibitor covalently bound to the mutant cysteine (Cys12) residue.[1] this compound occupies the switch-II pocket (S-IIP), an allosteric binding site, thereby locking the protein in its inactive GDP-bound conformation.

The binding of this compound is characterized by a number of key interactions:

-

Covalent Bond: The acrylamide warhead of this compound forms an irreversible covalent bond with the thiol group of Cys12.

-

Hydrogen Bonds: The molecule forms hydrogen bonds with backbone atoms of residues within the S-IIP.

-

Hydrophobic Interactions: The aromatic rings of this compound engage in hydrophobic interactions with surrounding residues, contributing to its binding affinity.

The conformation of the switch-II loop is stabilized in an inactive state, preventing its interaction with downstream effector proteins such as RAF kinases.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for this compound.

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Characterization of KRAS G12C Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of covalent KRAS G12C inhibitors like this compound.

Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of covalent inhibitors. Below are representative protocols for key experiments cited in the evaluation of this compound.

Protein Expression and Purification of KRAS G12C for Crystallography

-

Expression: Human KRAS (residues 1-169) with the G12C mutation is cloned into a suitable expression vector (e.g., pET) with an N-terminal His-tag and expressed in E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD

600of 0.6-0.8, and protein expression is induced with 0.5 mM IPTG overnight at 18°C. -

Lysis: Cell pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl

2, 1 mM DTT, and protease inhibitors) and lysed by sonication. -

Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with TEV protease overnight. The protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl

2, and 1 mM TCEP. -

Nucleotide Loading: The purified protein is loaded with GDP by incubation with a 10-fold molar excess of GDP and alkaline phosphatase.

KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay

-

Reagents: His-tagged KRAS G12C (GDP-loaded), GST-tagged SOS1, Nickel Chelate Donor beads, and Glutathione Acceptor beads.

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl

2, 0.1% BSA, and 0.05% Tween-20. -

Procedure:

-

This compound is serially diluted in DMSO and then in assay buffer.

-

In a 384-well plate, His-tagged KRAS G12C and GST-tagged SOS1 are incubated with the compound dilutions for 60 minutes at room temperature.

-

A mixture of Nickel Chelate Donor beads and Glutathione Acceptor beads is added, and the plate is incubated for another 60 minutes in the dark.

-

The AlphaScreen signal is read on an EnVision plate reader.

-

-

Data Analysis: The IC_50_ values are calculated from the dose-response curves using a four-parameter logistic fit.

NCI-H358 Cell Proliferation Assay

-

Cell Culture: NCI-H358 cells (human lung carcinoma, KRAS G12C mutant) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 2,000 cells/well and allowed to adhere overnight.

-

This compound is serially diluted in DMSO and then in culture medium. The final DMSO concentration should be ≤ 0.1%.

-

The cells are treated with the compound dilutions for 72 hours.

-

Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

-

-

Data Analysis: The EC_50_ values are determined by fitting the dose-response data to a sigmoidal curve.

NCI-H358 Xenograft Model in Mice

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 10^6^ NCI-H358 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reach a volume of 100-200 mm^3^, mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at the desired dose and schedule.

-

Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width^2^) / 2.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, such as measuring the levels of phosphorylated ERK (pERK) by Western blot or immunohistochemistry to confirm target engagement.

This guide provides a comprehensive overview of the structural and functional aspects of this compound's interaction with KRAS G12C, intended to support further research and development in this critical area of oncology.

References

In Vitro Characterization of BI-0474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information herein is intended to guide researchers in understanding the biochemical and cellular activity of this compound and to provide detailed methodologies for its evaluation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver of numerous human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active KRAS protein, leading to aberrant downstream signaling and uncontrolled cell proliferation. This compound is an irreversible covalent inhibitor that specifically targets the mutant cysteine in KRAS G12C, forming a stable bond that locks the protein in an inactive state.[1] This guide details the in vitro assays used to define the potency, selectivity, and mechanism of action of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below for easy reference and comparison.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value (nM) |

| KRAS G12C::SOS1 Protein-Protein Interaction Assay | KRAS G12C | IC50 | 7.0 |

| KRAS G12D::SOS1 Protein-Protein Interaction Assay | KRAS G12D | IC50 | 4,200 |

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Target Mutation | Metric | Value (nM) |

| Anti-Proliferation Assay | NCI-H358 | KRAS G12C | EC50 | 26 |

| Anti-Proliferation Assay | GP2D | KRAS G12D | EC50 | 4,500 |

EC50: The half-maximal effective concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the KRAS signaling pathway, a critical cascade involved in cell growth and survival.[2] In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably RAF, which in turn activates MEK and ERK.[2] This signaling cascade, known as the MAPK/ERK pathway, ultimately leads to the transcription of genes involved in cell proliferation.

The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling.[2] this compound is designed to covalently bind to the mutant cysteine at position 12, thereby locking KRAS G12C in an inactive conformation and preventing its interaction with downstream effectors like RAF. This effectively shuts down the aberrant signaling cascade.

KRAS G12C Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on established methods for evaluating KRAS G12C inhibitors.

Biochemical Assay: KRAS G12C::SOS1 Protein-Protein Interaction (AlphaScreen)

This assay quantifies the ability of this compound to inhibit the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.

Materials:

-

Recombinant His-tagged KRAS G12C protein (GDP-loaded)

-

Recombinant GST-tagged SOS1 protein

-

GTP

-

AlphaLISA anti-6xHis Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

-

384-well microplates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Protein Addition: Add His-tagged KRAS G12C and GST-tagged SOS1 to each well.

-

Initiation of Exchange: Add GTP to all wells to initiate the nucleotide exchange and subsequent interaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Bead Addition: Add a mixture of AlphaLISA anti-6xHis Acceptor beads and Glutathione Donor beads to each well.

-

Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

BI-0474: A Technical Guide to a Covalent KRAS G12C Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutation, a significant driver in various cancers. This document compiles available data on its mechanism of action, biochemical and cellular activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and visual diagrams are included to illustrate complex biological processes and experimental workflows.

Core Concepts and Mechanism of Action

This compound is an irreversible, covalent inhibitor specifically designed to target the KRAS G12C mutant protein.[1][2][3] The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[2] This leads to aberrant activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes tumor cell proliferation and survival.[1][5]

This compound was developed through a structure-based design approach, optimizing the non-covalent binding of a fragment hit identified via an NMR-based screen.[1] It selectively binds to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C.[6] The molecule then forms an irreversible covalent bond with the mutant cysteine residue, trapping the oncoprotein in its inactive state and preventing its interaction with downstream effectors.[3][6] This targeted action blocks the oncogenic signaling cascade.[5] The scaffold of this compound was later utilized in the development of a pan-KRAS inhibitor, BI-2865.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and physicochemical properties.

| Parameter | Value | Assay/System | Reference |

| IC50 | 7.0 nM | GDP-KRAS::SOS1 Protein-Protein Interaction | [4][7][8] |

| IC50 (KRAS G12D) | 4,200 nM | KRAS G12D::SOS1 AlphaScreen | [1] |

| EC50 | 26 nM | NCI-H358 Cell Proliferation | [1][8] |

| EC50 (KRAS G12D) | 4,500 nM | GP2D Cell Proliferation | [1] |

| Tumor Growth Inhibition (TGI) | 68% | 40 mg/kg ip, once weekly (q7d) | [1][9] |

| Tumor Growth Inhibition (TGI) | 98% | 40 mg/kg ip, twice weekly (qdx2) | [1][9] |

Table 1: Biochemical and Cellular Activity of this compound

| Property | Value | Reference |

| logD @ pH 7.4 | 3.2 | [1] |

| Aqueous Solubility @ pH 7 | 99 µg/mL | [1] |

| Caco-2 Permeability (A to B) | 0.8 x 10⁻⁶ cm/s | [1] |

| Caco-2 Efflux Ratio | 45 | [1] |

| MDCK Permeability (Papp A to B) | 0.4 x 10⁻⁶ cm/s | [1] |

| MDCK Efflux Ratio | 72 | [1] |

| Plasma Protein Binding (Human) | 96.7% | [1] |

| Plasma Protein Binding (Mouse) | >98% | [1] |

| Plasma Protein Binding (Rat) | 98.3% | [1] |

| CYP 3A4 Inhibition (IC50) | 15 µM | [1] |

| CYP 2D6 Inhibition (IC50) | 21 µM | [1] |

| CYP 2C8, 2C9, 2C19 Inhibition (IC50) | >50 µM | [1] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the KRAS G12C-driven signaling cascade. The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by this compound.

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

KRAS G12C::SOS1 Protein-Protein Interaction AlphaScreen Assay

This biochemical assay is used to measure the ability of a compound to inhibit the interaction between KRAS G12C and the Guanine Nucleotide Exchange Factor (GEF), SOS1.

Objective: To determine the IC50 value of this compound for the KRAS G12C-SOS1 interaction.

Materials:

-

Recombinant His-tagged KRAS G12C (GDP-loaded)

-

Recombinant GST-tagged SOS1

-

AlphaLISA® GST Acceptor Beads

-

AlphaScreen® Nickel Chelate (Ni-NTA) Donor Beads

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 0.01% Tween-20, 0.1% BSA)

-

384-well, low-volume, white microplates

-

This compound compound series

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add a fixed concentration of His-KRAS G12C (GDP) and GST-SOS1 to the wells of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Add a mixture of AlphaLISA GST Acceptor beads and AlphaScreen Ni-NTA Donor beads to all wells.

-

Incubate the plate in the dark for a further period (e.g., 60-120 minutes) at room temperature to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).

-

Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

NCI-H358 Cell Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation of a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.

Objective: To determine the EC50 value of this compound in a KRAS G12C-dependent cancer cell line.

Materials:

-

NCI-H358 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well, clear-bottom, white-walled tissue culture plates

-

This compound compound series

Procedure:

-

Seed NCI-H358 cells into the 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 3 days).[8]

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value by non-linear regression analysis.

In Vivo Xenograft Model

This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model bearing tumors derived from a KRAS G12C mutant cancer cell line.

Objective: To assess the anti-tumor activity and pharmacodynamic effects of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., NMRI nude mice)[8]

-

NCI-H358 cells

-

Matrigel (or similar)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant NCI-H358 cells, typically mixed with Matrigel, into the flank of the mice.

-

Monitor tumor growth. Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer this compound (e.g., at 40 mg/kg) via i.p. injection according to the desired schedule (e.g., once weekly or twice weekly on consecutive days).[1][9] The vehicle control group receives injections of the formulation vehicle.

-

Measure tumor volumes with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor animal body weight and general health throughout the study as a measure of toxicity.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

-

For pharmacodynamic (PD) biomarker studies, a separate cohort of mice can be treated, and tumors harvested at specific time points post-dose to analyze levels of pERK, RAS-GTP, and unmodified KRAS G12C via methods like mass spectrometry or western blotting.[1]

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective covalent inhibitor of KRAS G12C.[1][2] Its demonstrated biochemical and cellular activity, coupled with significant in vivo anti-tumor efficacy, establishes it as a valuable tool for cancer research.[1][4] The detailed protocols provided herein should facilitate further investigation into the mechanisms of KRAS G12C-driven oncogenesis and the development of novel therapeutic strategies.

While this compound itself has not been optimized for oral bioavailability, its discovery and characterization have been instrumental in validating the therapeutic approach of targeting KRAS G12C.[1][10] Future research may focus on overcoming mechanisms of resistance to KRAS G12C inhibitors, which can involve secondary KRAS mutations or activation of bypass signaling pathways.[11][12] Combination therapies, potentially pairing KRAS G12C inhibitors with inhibitors of other signaling nodes like SOS1, SHP2, or EGFR, represent a promising avenue to enhance efficacy and combat resistance.[12][13] The availability of this compound and its negative control, BI-0473, to the scientific community through open innovation platforms will undoubtedly accelerate progress in this critical area of oncology research.[2][3]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. opnme.com [opnme.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]

- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of BI-0474: A Technical Guide

An In-depth Analysis of a Covalent KRAS G12C Inhibitor for Researchers and Drug Development Professionals

Summary: BI-0474 is a potent and selective, irreversible covalent inhibitor of the KRAS G12C mutant protein. Discovered through a fragment-based screening approach, this compound has demonstrated significant preclinical activity, including the inhibition of the KRAS::SOS1 protein-protein interaction, suppression of cancer cell proliferation, and in vivo anti-tumor efficacy. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its therapeutic effect by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state. By stabilizing this inactive conformation, this compound prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1), thereby inhibiting the exchange of GDP for GTP. This blockade of GTP loading prevents the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival. The scaffold of this compound has also been utilized in the development of pan-KRAS inhibitors.

Below is a diagram illustrating the signaling pathway affected by this compound.

An In-depth Technical Guide to BI-0474 for Investigating KRAS G12C Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-0474, a potent and selective covalent inhibitor of KRAS G12C. It is designed to equip researchers with the necessary information to effectively utilize this compound in preclinical studies for investigating KRAS G12C-driven signaling pathways and evaluating novel therapeutic strategies.

Introduction to this compound

This compound is an irreversible, covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C)[1][2][3]. Developed by Boehringer Ingelheim in collaboration with the Fesik lab at Vanderbilt University, this compound emerged from a fragment-based screening and structure-based design approach[1][2]. It binds to the inactive, GDP-bound state of KRAS G12C, trapping it in this conformation and thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1[4][5]. This disruption of the nucleotide exchange cycle effectively shuts down downstream oncogenic signaling.

While highly potent, this compound is not orally bioactive and is intended for in vitro and in vivo preclinical research via intraperitoneal (i.p.) administration[6]. An orally available analog, BI-1823911, has advanced to clinical trials[6].

Mechanism of Action and Signaling Pathway

The KRAS protein is a critical molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state[2]. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation[5][7].

This compound covalently binds to the mutant cysteine-12, locking KRAS G12C in its inactive GDP-bound state. This prevents the interaction with SOS1, a key GEF, thereby inhibiting the loading of GTP and subsequent pathway activation[4].

Figure 1: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Line | Mutation | IC50 / EC50 | Reference |

| KRAS::SOS1 Protein-Protein Interaction | GDP-KRAS::SOS1 | G12C | 7.0 nM | [4][8][9] |

| KRAS::SOS1 Protein-Protein Interaction | GDP-KRAS::SOS1 | G12D | 4,200 nM | [1][2] |

| Cell Proliferation | NCI-H358 (NSCLC) | G12C | 26 nM | [1][8] |

| Cell Proliferation | GP2D | G12D | >4 µM (4,500 nM) | [1][2] |

Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| 40 mg/kg | Intraperitoneal (i.p.) | Once weekly | 68% | |

| 80 mg/kg (40 mg/kg on 2 consecutive days) | Intraperitoneal (i.p.) | Once weekly | 98% | |

| 40 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Significant anti-tumor efficacy | [8][9] |

Experimental Protocols and Workflows

Detailed, step-by-step protocols are often specific to the laboratory and instrumentation. However, this section outlines the general methodologies for key experiments cited in the literature for this compound.

KRAS::SOS1 Protein-Protein Interaction Assay (AlphaScreen)

This assay is used to measure the ability of a compound to disrupt the interaction between KRAS G12C and SOS1.

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. Donor and acceptor beads are coated with molecules that will interact (e.g., His-tagged KRAS and GST-tagged SOS1). When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A compound that disrupts the interaction will decrease the signal.

General Protocol:

-

Reagent Preparation: Recombinant His-tagged KRAS G12C (pre-loaded with GDP) and GST-tagged SOS1 are prepared. AlphaScreen donor beads (e.g., Nickel Chelate) and acceptor beads (e.g., Glutathione) are used.

-

Compound Dilution: this compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) to create a concentration gradient.

-

Assay Plate Setup: In a 384-well plate, add the assay buffer, the diluted compound, His-KRAS G12C, and GST-SOS1.

-

Incubation: The plate is incubated at room temperature to allow for protein interaction and compound binding.

-

Bead Addition: AlphaScreen beads are added under subdued light conditions.

-

Final Incubation: The plate is incubated in the dark to allow for bead-protein binding.

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader.

-

Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Figure 2: General workflow for a KRAS::SOS1 AlphaScreen assay.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Principle: A common method is to use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

General Protocol:

-

Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type or other mutant cells (e.g., GP2D) are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 3 days)[8][9].

-

Viability Measurement: A cell viability reagent is added to each well.

-

Signal Detection: After a short incubation, luminescence (for ATP-based assays) or absorbance/fluorescence is measured using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle control, and the EC50 value is calculated.

In Vivo Xenograft Model

This model is used to assess the anti-tumor activity of this compound in a living organism.

General Protocol:

-

Cell Implantation: NCI-H358 cells are harvested and subcutaneously injected into immunocompromised mice (e.g., NMRI nude mice)[8].

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 40 mg/kg, once weekly)[10]. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity[11].

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Pharmacodynamic (PD) biomarker analysis (e.g., measuring levels of p-ERK in tumor tissue) can also be performed on tumor samples collected at the end of the study to confirm target engagement[1].

Combination Strategies to Overcome Resistance

A significant challenge with targeted therapies, including KRAS G12C inhibitors, is the development of intrinsic and acquired resistance. A primary mechanism of resistance is the reactivation of the MAPK pathway through feedback mechanisms involving upstream signaling nodes like receptor tyrosine kinases (RTKs) and SOS1[12][13].

Combining this compound with inhibitors of these upstream regulators can lead to a more profound and durable anti-tumor response. The combination of a KRAS G12C inhibitor with a SOS1 inhibitor, such as BI-3406, has been shown to be a promising strategy. This combination enhances the efficacy of the G12C inhibitor and can delay the onset of resistance[12][14][15].

Figure 3: Rationale for combining a KRAS G12C inhibitor with a SOS1 inhibitor.

Conclusion

This compound is a valuable tool for the preclinical investigation of KRAS G12C signaling. Its high potency and selectivity make it an excellent probe for dissecting the downstream consequences of KRAS G12C inhibition and for exploring mechanisms of therapeutic resistance. The data and methodologies presented in this guide are intended to facilitate the design and execution of robust experiments aimed at advancing our understanding of KRAS-driven cancers and developing more effective therapeutic interventions.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. opnme.com [opnme.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of BI-0474: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of BI-0474, a potent and selective irreversible covalent inhibitor of KRAS G12C. The data presented herein is compiled from preclinical studies and highlights the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its initial characterization.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of biochemical and cell-based assays, as well as in a xenograft tumor model. The quantitative data from these studies are summarized below.

In Vitro Activity

This compound demonstrates potent and selective inhibition of the KRAS G12C mutant protein. Its activity was assessed in a biochemical assay measuring the protein-protein interaction between KRAS G12C and its guanine nucleotide exchange factor, SOS1. Furthermore, its anti-proliferative effects were determined in cancer cell lines harboring the KRAS G12C mutation.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | KRAS G12C::SOS1 Protein-Protein Interaction | IC50 | 7.0 nM | [1] |

| Cell Proliferation Assay | NCI-H358 (KRAS G12C Mutant) | EC50 | 26 nM | [2] |

In Vivo Activity

The anti-tumor efficacy of this compound was evaluated in a xenograft model using the NCI-H358 human non-small cell lung cancer cell line, which carries the KRAS G12C mutation.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| NMRI Nude Mice | NCI-H358 | 40 mg/kg this compound (i.p.) | Once weekly | 68% | [2] |

| NMRI Nude Mice | NCI-H358 | 40 mg/kg this compound (i.p.) | Twice weekly on consecutive days | 98% | [2] |

Mechanism of Action: KRAS G12C Inhibition

This compound is an irreversible covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). By forming a covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state.[3] This prevents the interaction with guanine nucleotide exchange factors like SOS1, thereby inhibiting the activation of KRAS and the subsequent downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2]

Experimental Protocols

The following sections detail the methodologies used in the key preliminary studies of this compound.

KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay

This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between KRAS G12C and SOS1.

-

Reagents : Recombinant KRAS G12C and SOS1 proteins, AlphaScreen donor and acceptor beads.

-

Procedure :

-

KRAS G12C and SOS1 proteins were incubated with varying concentrations of this compound in an assay buffer.

-

AlphaScreen donor and acceptor beads, conjugated to antibodies specific for the protein tags on KRAS G12C and SOS1, were added to the mixture.

-

The reaction was incubated in the dark to allow for bead-protein binding and interaction.

-

The AlphaScreen signal was read on a compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the KRAS-SOS1 interaction.

-

-

Data Analysis : The IC50 value was calculated by fitting the dose-response curve of this compound concentration versus the AlphaScreen signal.

NCI-H358 Cell Proliferation Assay

This cell-based assay was used to evaluate the anti-proliferative effect of this compound on a cancer cell line with the KRAS G12C mutation.

-

Cell Line : NCI-H358 human non-small cell lung cancer cells.

-

Procedure :

-

NCI-H358 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of this compound for 72 hours.

-

Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis : The half-maximal effective concentration (EC50) was determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.

NCI-H358 Xenograft Model

This in vivo study was conducted to assess the anti-tumor activity of this compound in a living organism.

-

Animal Model : Female NMRI nude mice.

-

Tumor Implantation : NCI-H358 cells were subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a palpable size.

-

Treatment :

-

Mice were randomized into vehicle control and treatment groups.

-

This compound was administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg.

-

Two dosing schedules were tested: once weekly and twice weekly on consecutive days.

-

-

Efficacy Assessment :

-

Tumor volumes were measured regularly using calipers.

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

-

Pharmacodynamic Biomarker Analysis : On the third day of consecutive treatment, a reduction in unmodified KRAS G12C protein, RAS-GTP, and pERK levels, along with an induction of apoptosis, were observed in the tumors of treated animals.[2]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-0474 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of BI-0474, a potent and irreversible covalent inhibitor of KRAS G12C, in a cell culture setting.[1][2][3][4] This document is intended to guide researchers in the effective application of this compound for investigating KRAS G12C-driven cellular processes.

Introduction to this compound

This compound is a highly selective inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1][5] It operates by covalently binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive GDP-bound state.[6] This prevents the interaction with downstream effector proteins, thereby inhibiting the aberrant signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway that promotes tumor cell proliferation and survival.[2][4] this compound was developed through a fragment-based screening approach, optimizing for reversible binding to the switch II pocket before the addition of a covalent warhead.[1][3]

Data Presentation

The following tables summarize the in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound [1][4]

| Assay | Target | Metric | Value (nM) |

| GDP-KRAS::SOS1 Protein-Protein Interaction | KRAS G12C | IC50 | 7.0 |

| GDP-KRAS::SOS1 Protein-Protein Interaction | KRAS G12D | IC50 | 4,200 |

Table 2: Cellular Antiproliferative Activity of this compound [1][4]

| Cell Line | Cancer Type | KRAS Mutation | Metric | Value (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | EC50 | 26 |

| GP2D | Pancreatic Cancer | G12D | EC50 | 4,500 |

| LS513 | Colorectal Cancer | G12D | EC50 | >4,000 |

Signaling Pathway and Experimental Workflow

KRAS G12C Signaling Pathway and this compound Mechanism of Action

KRAS G12C signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for this compound in Cell Culture

A generalized workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder, DMSO (cell culture grade).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 587.74 g/mol , dissolve 5.88 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Cell Culture of NCI-H358 Cells

-

Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C mutant).

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Grow cells to 80-90% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Seed new culture flasks at a 1:3 to 1:6 split ratio.

-

Cell Viability (Antiproliferation) Assay

-

Materials: NCI-H358 cells, 96-well clear-bottom cell culture plates, complete growth medium, this compound stock solution, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Procedure:

-

Trypsinize and count NCI-H358 cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in the incubator.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

After the incubation period, assess cell viability according to the manufacturer's protocol for your chosen reagent (e.g., add MTT solution and incubate, then solubilize formazan crystals and read absorbance).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

-

Western Blot Analysis for pERK Inhibition

-

Materials: NCI-H358 cells, 6-well cell culture plates, complete growth medium, this compound stock solution, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

-